![molecular formula C11H15NO3 B011361 ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate CAS No. 108493-65-8](/img/structure/B11361.png)
ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with (1S)-2-hydroxy-1-phenylethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Another method involves the use of carbamoylimidazolium salts, which react with (1S)-2-hydroxy-1-phenylethylamine to form the desired carbamate. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl N-[(1S)-2-oxo-1-phenylethyl]carbamate.
Reduction: The carbonyl group in the oxidized form can be reduced back to the hydroxy group using reducing agents such as sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Ethyl N-[(1S)-2-oxo-1-phenylethyl]carbamate.
Reduction: this compound.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound is utilized in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to form stable carbamate derivatives.
Industrial Applications: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing the compound to act as a competitive inhibitor. The hydroxy and phenyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate can be compared with other carbamate derivatives:
Ethyl carbamate: Lacks the hydroxy and phenyl groups, making it less specific in its interactions.
Methyl carbamate: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and binding properties.
N-aryl carbamates: These compounds have an aryl group attached to the nitrogen atom, which can enhance their antifungal activity and stability.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)12-10(8-13)9-6-4-3-5-7-9/h3-7,10,13H,2,8H2,1H3,(H,12,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXTXKPEZSYEOB-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@H](CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


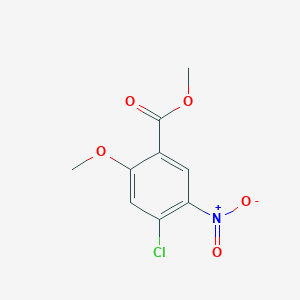
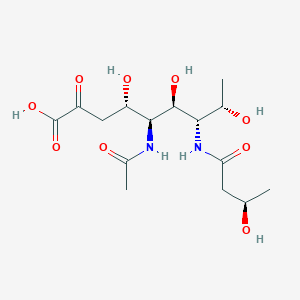

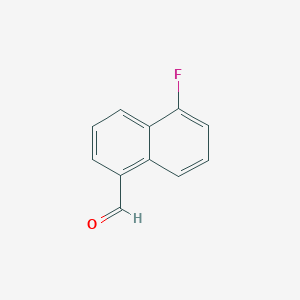
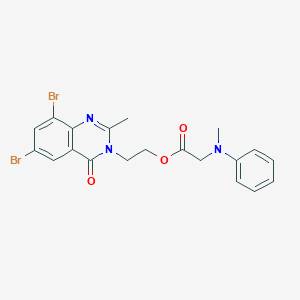
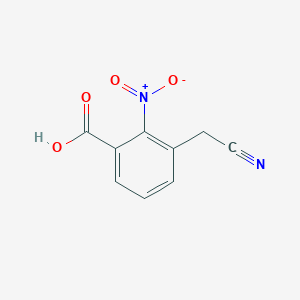

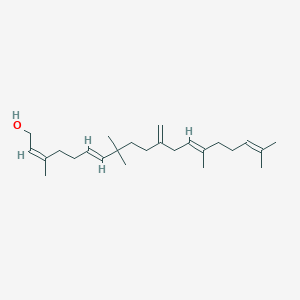
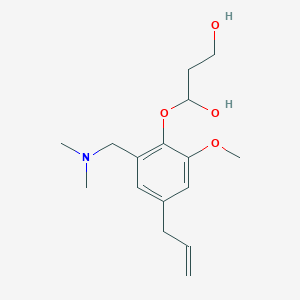
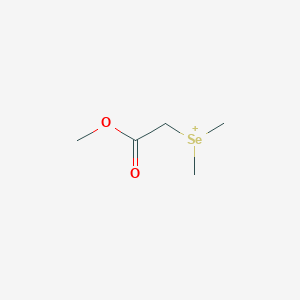
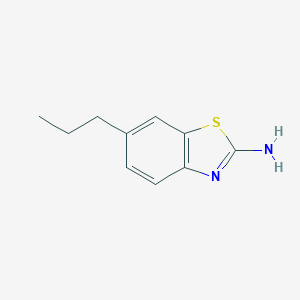

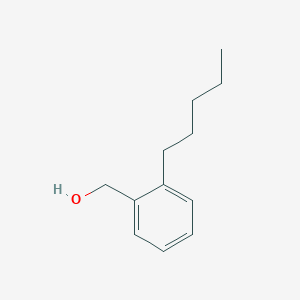
![1-(3-aminophenyl)-2-[methyl(propan-2-yl)amino]ethanol](/img/structure/B11309.png)
